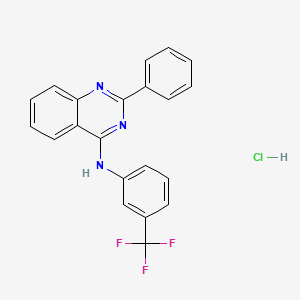
C21H15ClF3N3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is a member of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indazol-3-amine, 6-chloro-5-phenyl-N-[[4-(trifluoromethyl)phenyl]methyl] typically involves the following steps:
Formation of the Indazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorine Atom: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Phenyl Group: This step often involves a Suzuki coupling reaction using a palladium catalyst.
Addition of the Trifluoromethyl Group: This can be introduced via a nucleophilic substitution reaction using trifluoromethyl iodide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions for each step mentioned above. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Indazol-3-amine, 6-chloro-5-phenyl-N-[[4-(trifluoromethyl)phenyl]methyl]: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorine or trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium iodide in acetone for halogen exchange.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of iodinated derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Indazol-3-amine, 6-chloro-5-phenyl-N-[[4-(trifluoromethyl)phenyl]methyl]: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1H-Indazol-3-amine, 6-chloro-5-phenyl-N-[[4-(trifluoromethyl)phenyl]methyl] involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access. The trifluoromethyl group enhances its binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1H-Indazol-3-amine, 6-chloro-5-phenyl-N-[[4-methylphenyl]methyl]
- 1H-Indazol-3-amine, 6-chloro-5-phenyl-N-[[4-fluorophenyl]methyl]
Uniqueness
The presence of the trifluoromethyl group in 1H-Indazol-3-amine, 6-chloro-5-phenyl-N-[[4-(trifluoromethyl)phenyl]methyl] imparts unique properties such as increased lipophilicity and metabolic stability, making it a valuable compound in drug development.
Eigenschaften
Molekularformel |
C21H15ClF3N3 |
|---|---|
Molekulargewicht |
401.8 g/mol |
IUPAC-Name |
2-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine;hydrochloride |
InChI |
InChI=1S/C21H14F3N3.ClH/c22-21(23,24)15-9-6-10-16(13-15)25-20-17-11-4-5-12-18(17)26-19(27-20)14-7-2-1-3-8-14;/h1-13H,(H,25,26,27);1H |
InChI-Schlüssel |
TWYFUICPLKEPCP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=CC(=C4)C(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[Bis(2-hydroxyethyl)amino]-1-[4-(phenoxymethyl)phenyl]butan-1-olate](/img/structure/B12631398.png)
![9-Bromo-5-(hydroxymethyl)benzo[h]isoquinolin-1(2h)-one](/img/structure/B12631402.png)
![3-[[4-(dimethylamino)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide](/img/structure/B12631403.png)
![4-[(1R)-1-(4-Hydroxyphenyl)-2,2-dimethylpropyl]phenyl acetate](/img/structure/B12631410.png)

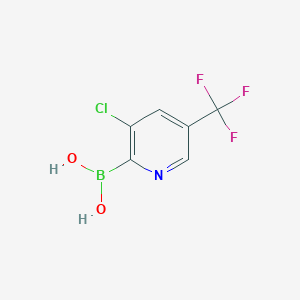
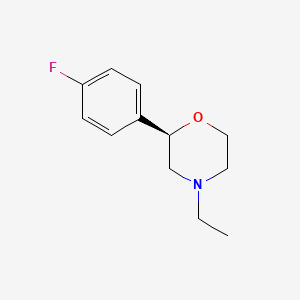
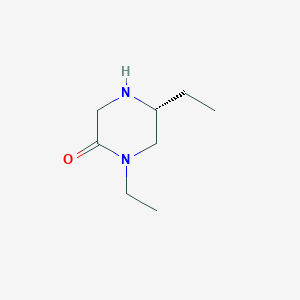
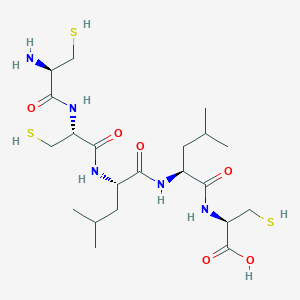


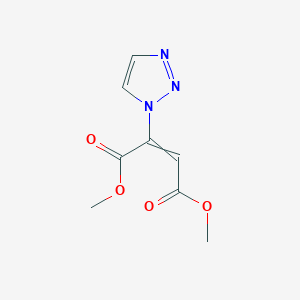
![N-[4-(1,3-Benzothiazol-2-yl)-3-methoxyphenyl]pyridin-4-amine](/img/structure/B12631475.png)

